Nav1.8-IN-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nav1.8-IN-11 is a selective inhibitor of the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene. This channel is primarily expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. This compound has garnered significant attention for its potential as a non-opioid analgesic, offering a promising alternative for pain management without the risk of addiction associated with opioids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.8-IN-11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic strategies often involve:
Formation of the core structure: This step may include cyclization reactions or the formation of heterocyclic rings.
Functional group modifications: Introduction of specific functional groups that enhance the selectivity and potency of the compound.
Purification and isolation: Techniques such as chromatography are used to purify the final product
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification processes. The use of automated synthesis and high-throughput screening can further streamline production .
化学反应分析
Types of Reactions
Nav1.8-IN-11 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability and activity.
Substitution: Replacement of specific functional groups with others to modify the compound’s characteristics
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can result in a variety of functionalized compounds with different pharmacological profiles .
科学研究应用
Nav1.8-IN-11 has a wide range of scientific research applications, including:
Pain Management: As a selective inhibitor of Nav1.8, this compound is being investigated for its potential to treat various pain conditions, including neuropathic pain and inflammatory pain
Cardiac Electrophysiology: Research has shown that Nav1.8 may play a role in cardiac arrhythmias, making this compound a valuable tool for studying cardiac electrophysiology.
Neuroscience: This compound is used to explore the role of Nav1.8 in neuronal excitability and signal transmission, providing insights into the mechanisms underlying pain and other sensory processes
Drug Development: The compound serves as a lead molecule for developing new analgesics and other therapeutic agents targeting Nav1.8
作用机制
Nav1.8-IN-11 exerts its effects by selectively binding to the Nav1.8 sodium channel, inhibiting its activity. This inhibition prevents the influx of sodium ions into sensory neurons, thereby reducing neuronal excitability and the transmission of pain signals. The molecular targets and pathways involved include the modulation of voltage-gated sodium channels and the downstream signaling pathways that mediate pain perception .
相似化合物的比较
Nav1.8-IN-11 is unique in its high selectivity for the Nav1.8 channel compared to other sodium channel inhibitors. Similar compounds include:
VX-548: Another selective Nav1.8 inhibitor developed by Vertex Pharmaceuticals, which has shown promise in clinical trials for pain management
PF-06305591: A selective Nav1.8 blocker that has been tested in clinical trials for its analgesic properties.
This compound stands out due to its specific binding affinity and efficacy in preclinical models, making it a valuable tool for both research and potential therapeutic applications .
属性
分子式 |
C23H17ClF4N2O3 |
---|---|
分子量 |
480.8 g/mol |
IUPAC 名称 |
3-chloro-6-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxy]-2-methyl-N-(1-oxidopyridin-1-ium-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H17ClF4N2O3/c1-12-20(22(31)29-13-4-3-9-30(32)11-13)19(10-16(21(12)24)23(26,27)28)33-18-8-7-17(25)14-5-2-6-15(14)18/h3-4,7-11H,2,5-6H2,1H3,(H,29,31) |
InChI 键 |
WNFFFMLELVUUHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1C(=O)NC2=C[N+](=CC=C2)[O-])OC3=C4CCCC4=C(C=C3)F)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。